Loganina
Descripción general
Descripción
La loganina es un glucósido iridoide bien conocido, que recibe su nombre de la familia Loganiaceae, de la que fue aislado por primera vez. Se encuentra en diversas plantas, como Strychnos nux-vomica, Alstonia boonei y Desfontainia spinosa . La this compound tiene una fórmula química de C17H26O10 y una masa molar de 390.385 g/mol . Es reconocida por sus diversas propiedades farmacológicas, que incluyen efectos antiinflamatorios, antioxidantes y neuroprotectores .
Aplicaciones Científicas De Investigación
La loganina tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizada como precursor para la síntesis de otros glucósidos iridoides y alcaloides.
Biología: Estudiada por su papel en los mecanismos de defensa de las plantas y sus vías de biosíntesis.
Medicina: Investigada por sus potenciales efectos terapéuticos en el tratamiento de la diabetes, las enfermedades neurodegenerativas y la inflamación
Industria: Utilizada en la producción de productos farmacéuticos y nutracéuticos debido a sus propiedades bioactivas.
Mecanismo De Acción
La loganina ejerce sus efectos a través de varios objetivos y vías moleculares:
Actividad antioxidante: La this compound reduce el estrés oxidativo mediante la eliminación de radicales libres y la mejora de las actividades enzimáticas antioxidantes.
Actividad antiinflamatoria: Inhibe la activación del factor nuclear-kappa B (NF-κB) y reduce la producción de citocinas proinflamatorias.
Efectos neuroprotectores: La this compound modula los niveles de neurotransmisores y protege las neuronas del daño oxidativo.
Efectos hepatoprotectores: Se dirige a la topoisomerasa I mitocondrial (TOP1MT) para prevenir la apoptosis y la ferroptosis de los hepatocitos.
Análisis Bioquímico
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Dosage Effects in Animal Models
In animal models, the effects of Loganin vary with different dosages
Metabolic Pathways
Loganin is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
It is known to interact with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La loganina puede sintetizarse a partir del ácido loganico mediante la acción de la enzima O-metiltransferasa del ácido loganico . La ruta sintética implica la metilación del ácido loganico, seguida de varias reacciones enzimáticas para formar this compound . Las condiciones de reacción suelen incluir el uso de enzimas específicas y condiciones ambientales controladas para garantizar la formación adecuada del compuesto.
Métodos de producción industrial
La producción industrial de this compound suele implicar la extracción de fuentes naturales, como las semillas de Strychnos nux-vomica o la corteza de Alstonia boonei . El proceso de extracción incluye la extracción con disolventes, la purificación y la cristalización para obtener this compound de alta pureza. Las técnicas avanzadas, como la cromatografía líquida de alta resolución (HPLC), se utilizan para garantizar la calidad y la pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
La loganina experimenta diversas reacciones químicas, que incluyen:
Reducción: Las reacciones de reducción pueden modificar el enlace glucosídico en la this compound, dando lugar a diferentes derivados.
Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos hidroxilo, lo que lleva a la formación de diversos ésteres y éteres.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio.
Sustitución: Se utilizan reactivos como el anhídrido acético y el metanol en condiciones ácidas o básicas.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen la secothis compound, diversos ésteres y éteres de la this compound .
Comparación Con Compuestos Similares
La loganina se compara con otros glucósidos iridoides, como:
Morronisido: Similar en estructura y se encuentra en las mismas fuentes vegetales, pero con diferentes actividades farmacológicas.
Secothis compound: Un derivado directo de la this compound, utilizado como precursor de muchos alcaloides.
7-O-Galloyl-D-Sedoheptulosa: Otro glucósido iridoide con distintas actividades biológicas.
La this compound destaca por su amplio espectro de efectos farmacológicos y su papel como precursor de varios compuestos bioactivos .
Propiedades
IUPAC Name |
methyl (1S,4aS,6S,7R,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O10/c1-6-9(19)3-7-8(15(23)24-2)5-25-16(11(6)7)27-17-14(22)13(21)12(20)10(4-18)26-17/h5-7,9-14,16-22H,3-4H2,1-2H3/t6-,7+,9-,10+,11+,12+,13-,14+,16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBQHHVBBHTQBF-UOUCRYGSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18524-94-2 | |
Record name | (-)-Loganin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18524-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Loganin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018524942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LOGANIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7WJ16Q93C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of loganin?
A1: Loganin has been shown to interact with various molecular targets, including:
- α7nAChR: Loganin promotes microglial polarization from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype by activating the α7nAChR receptor. This effect contributes to its neuroprotective role in models of ischemic stroke and fracture. []
- TLR4/TRAF6/NF-κB axis: Loganin can inhibit the activation of the TLR4/TRAF6/NF-κB signaling pathway, a key regulator of inflammation, in BV-2 microglia cells stimulated with amyloid-beta (Aβ1-42). This mechanism contributes to its anti-inflammatory effects. []
- NLRP3 Inflammasome: Loganin exhibits anti-inflammatory effects by inhibiting the activation of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune response. []
Q2: How does loganin influence neuroinflammation after ischemic stroke and fracture?
A2: Loganin demonstrates neuroprotective effects in a mouse model of ischemic stroke followed by tibial fracture. It promotes the shift of microglia from the pro-inflammatory M1 phenotype (Iba1+CD11b+) to the anti-inflammatory M2 phenotype (Iba1+CD206+), reducing neuroinflammation and subsequent neuronal damage. This effect is mediated by the activation of the α7nAChR receptor. []
Q3: Can loganin impact autophagic flux in the context of neuropathic pain?
A3: Research using a rat chronic constriction injury (CCI) model suggests that loganin might modulate autophagic flux. CCI typically enhances the expression of autophagic markers like LC3B-II and p62 in the spinal cord. Loganin administration was found to attenuate this increase, suggesting a role in restoring normal autophagic processes. []
Q4: How does loganin contribute to the alleviation of ulcerative colitis symptoms?
A4: Loganin exhibits promising effects in a dextran sulfate sodium (DSS)-induced ulcerative colitis mouse model. It significantly reduces disease activity, colon shortening, and myeloperoxidase (MPO) activity, indicating a reduction in inflammation and tissue damage. Mechanistically, loganin appears to inhibit macrophage M1 polarization and modulate the Sirt1/NF-κB signaling pathway, contributing to its anti-inflammatory effects. []
Q5: What is the molecular formula and weight of loganin?
A5: Loganin is an iridoid glycoside with the molecular formula C17H26O10 and a molecular weight of 390.38 g/mol. [, ]
Q6: How does the loganin content in Cornus officinalis fruits vary with extraction conditions?
A6: Studies indicate that loganin extraction yield from Cornus officinalis fruits is significantly influenced by ethanol concentration and extraction time. Optimal extraction conditions have been reported as 32.0% ethanol concentration at 46.2°C for 46.7 min, yielding the highest loganin content. []
Q7: What is the bioavailability of loganin?
A7: Studies in rats indicate that the absolute bioavailability of loganin is relatively low, approximately 13.2%. []
Q8: How is loganin distributed in the body after administration?
A8: Following oral administration in rats, loganin exhibits varying tissue distribution. The highest levels are detected in the kidneys, followed by the stomach, lung, and small intestine. The brain shows the lowest loganin concentration, suggesting limited penetration across the blood-brain barrier. []
Q9: Does loganin demonstrate protective effects in models of acute kidney injury?
A9: Research indicates that loganin might have protective effects against cisplatin-induced acute kidney injury (AKI) in mice. Loganin administration reduces serum creatinine and blood urea nitrogen levels, which are markers of kidney function. Additionally, it attenuates histological kidney damage, proximal tubule injury, and renal cell death. []
Q10: Can loganin influence adipogenesis and obesity-related metabolic parameters?
A10: Loganin exhibits inhibitory effects on adipogenesis in both mouse preadipocyte 3T3-L1 cells and primary cultured adipose-derived stem cells (ADSCs) in vitro. In vivo studies using ovariectomized (OVX) and high-fat diet (HFD)-induced obesity mouse models show that loganin administration prevents weight gain, inhibits hepatic steatosis, reduces adipocyte enlargement, and increases serum leptin and insulin levels. []
Q11: How does loganin affect myocardial ischemia–reperfusion injury?
A11: Loganin has been shown to alleviate myocardial ischemia–reperfusion injury in rats. It reduces myocardial infarct size, injury area, and pyroptosis. In H9C2 cardiomyocytes subjected to oxygen-glucose deprivation/reperfusion (OGD/R), loganin attenuates apoptosis by promoting cell proliferation and reducing LDH release. These effects appear to be mediated by the inhibition of the GLP-1R/NLRP3 pathway, suggesting a potential therapeutic avenue for myocardial I/R injury. []
Q12: What analytical methods are commonly used to quantify loganin?
A12: High-performance liquid chromatography (HPLC) coupled with various detectors, such as diode-array detectors (DAD) or mass spectrometry (MS), are widely employed for the quantitative analysis of loganin in biological samples. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.